N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide
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Overview
Description
N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide is a chemical compound with the molecular formula C11H13N3O2. It is known for its unique structure, which includes an indole ring, a hydroxy group, and a propanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide typically involves the reaction of an indole derivative with a hydroxylamine derivative under specific conditions. One common method includes the following steps:
Starting Materials: Indole-5-carboxylic acid and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide: Similar structure but with the indole ring substituted at a different position.
N-Hydroxy-2-(1H-indol-3-yloxy)propanimidamide: Another isomer with the indole ring substituted at the 3-position.
Uniqueness
N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
86346-61-4 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(1H-indol-5-yloxy)propanimidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(11(12)14-15)16-9-2-3-10-8(6-9)4-5-13-10/h2-7,13,15H,1H3,(H2,12,14) |
InChI Key |
HXSXTOONBQFULL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=CC2=C(C=C1)NC=C2 |
Canonical SMILES |
CC(C(=NO)N)OC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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